REACTION_CXSMILES
|
CN(C)CCCC(NC1C=CC([N+]([O-])=O)=CC=1)=O.[CH3:19][N:20]([CH3:36])[CH2:21][CH2:22][N:23]([C:27]1[CH:32]=[CH:31][C:30]([N+:33]([O-])=O)=[CH:29][CH:28]=1)[C:24](=[O:26])[CH3:25]>>[NH2:33][C:30]1[CH:31]=[CH:32][C:27]([N:23]([CH2:22][CH2:21][N:20]([CH3:19])[CH3:36])[C:24](=[O:26])[CH3:25])=[CH:28][CH:29]=1
|
Name
|
(2-dimethylamino-ethyl)-N-(4-nitro-phenyl)-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN(C(C)=O)C1=CC=C(C=C1)[N+](=O)[O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared analogously to Example 141b
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)N(C(C)=O)CCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |